1-(4-Phenylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride
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Overview
Description
1-(4-Phenylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenylpiperazine group, a tolyloxy group, and a dihydrochloride moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride typically involves multiple steps, starting with the reaction of phenylpiperazine with appropriate reagents to introduce the tolyloxy group. The reaction conditions may include the use of strong bases or acids, and the process may require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require the use of reactors capable of handling large volumes, precise control of reaction conditions, and efficient purification techniques to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amines.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Phenylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The phenylpiperazine group may interact with receptors or enzymes, while the tolyloxy group can influence the compound's binding affinity and selectivity.
Comparison with Similar Compounds
1-(4-Phenylpiperazin-1-yl)propan-2-ol
3-(p-Tolyloxy)propan-2-ol
4-Phenylpiperazine
Uniqueness: 1-(4-Phenylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its dihydrochloride form enhances its solubility and stability, making it suitable for various uses.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
1-(4-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2.2ClH/c1-17-7-9-20(10-8-17)24-16-19(23)15-21-11-13-22(14-12-21)18-5-3-2-4-6-18;;/h2-10,19,23H,11-16H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQQRJOQCYOOLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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